Phenol, 2,2'-oxybis(tetrachloro-

Description

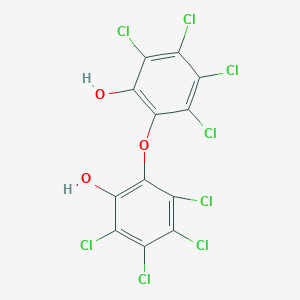

The compound "Phenol, 2,2'-oxybis(tetrachloro-)" refers to a bisphenol derivative where two phenol rings are connected by an oxygen bridge (oxybis group), with each aromatic ring substituted by four chlorine atoms. These compounds are often used as biocides, flame retardants, or intermediates in chemical synthesis .

Properties

CAS No. |

18632-75-2 |

|---|---|

Molecular Formula |

C12H2Cl8O3 |

Molecular Weight |

477.8 g/mol |

IUPAC Name |

2,3,4,5-tetrachloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)phenol |

InChI |

InChI=1S/C12H2Cl8O3/c13-1-3(15)7(19)11(9(21)5(1)17)23-12-8(20)4(16)2(14)6(18)10(12)22/h21-22H |

InChI Key |

TUPJYILGMDGWKP-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)O |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)O |

Other CAS No. |

18632-75-2 |

Synonyms |

2,2'-Oxybis(3,4,5,6-tetrachlorophenol) |

Origin of Product |

United States |

Comparison with Similar Compounds

Hexachlorophene (2,2'-Methylenebis(3,4,6-trichlorophenol))

Structural Differences :

- Bridge : Methylene (-CH₂-) vs. oxybis (-O-) in the target compound.

- Substituents: Each phenol ring in hexachlorophene has three chlorine atoms (3,4,6-trichloro), whereas the target compound is hypothesized to have four chlorines per ring.

Hazards :

2,3,4,6-Tetrachlorophenol

Structural Differences :

- Monomeric phenol with four chlorines vs. dimeric structure with an oxygen bridge.

Hazards :

- Carcinogenic and toxic to aquatic life .

Bis(2,3-epoxypropyl)ether

Structural Differences :

- Epoxypropyl ether bridge vs. phenolic oxygen bridge.

- No chlorine substituents.

Hazards :

Difurfuryl Ether (2,2’-[Oxybis(methylene)]bis-furan)

Structural Differences :

- Furan rings instead of phenol, with methyleneoxy bridges.

Data Table: Key Comparative Metrics

Research Findings and Implications

- Bridge Influence : Oxygen-bridged compounds (e.g., difurfuryl ether ) generally exhibit lower thermal stability than methylene-bridged analogs (e.g., hexachlorophene) due to weaker C-O bonds.

- Chlorination Effects: Increased chlorination correlates with higher persistence in the environment but also greater toxicity risks, as seen in tetrachlorophenols .

- Synthetic Challenges : Introducing four chlorine atoms per ring in the target compound may require harsh reaction conditions, similar to those used in hexachlorophene synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.